4-Methoxybenzyl vs. Unsubstituted Benzyl: Enhanced Hydrogen Bond Acceptor Capacity Drives Target Engagement Differentiation
N-(4-Methoxybenzyl)oxetan-3-amine contains two hydrogen bond acceptors (the oxetane oxygen and the methoxy oxygen), whereas the unsubstituted N-benzyloxetan-3-amine (CAS 1015937-48-0) contains only one . This additional acceptor site enables distinct binding geometries with protein targets and can substantially alter target residence time and selectivity profiles. The methoxy group also functions as an electron-donating substituent (+M effect), increasing electron density on the aromatic ring and modulating π-π stacking interactions relative to the unsubstituted phenyl ring.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 2 hydrogen bond acceptors (oxetane oxygen + methoxy oxygen) |
| Comparator Or Baseline | N-Benzyloxetan-3-amine (CAS 1015937-48-0): 1 hydrogen bond acceptor |
| Quantified Difference | +1 H-bond acceptor (+100% increase) |
| Conditions | Structural analysis based on canonical SMILES: COc1ccc(CNC2COC2)cc1 vs. c1ccc(CNC2COC2)cc1 |
Why This Matters
In fragment-based drug discovery and hit-to-lead campaigns, an additional hydrogen bond acceptor can differentiate a compound's binding mode and target selectivity, influencing procurement decisions when SAR exploration requires systematic modulation of polar contacts.
